molecular formula C7H6BrNO2S B13311931 (4-Bromo-2-nitrophenyl)methanethiol

(4-Bromo-2-nitrophenyl)methanethiol

Cat. No.: B13311931
M. Wt: 248.10 g/mol
InChI Key: VIBKUGXPUJEQFQ-UHFFFAOYSA-N
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Description

(4-Bromo-2-nitrophenyl)methanethiol is an organic compound characterized by the presence of a bromine atom, a nitro group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-bromotoluene to produce 4-bromo-2-nitrotoluene, which is then converted to (4-Bromo-2-nitrophenyl)methanethiol through a series of reactions involving thiolation .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-nitrophenyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

(4-Bromo-2-nitrophenyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-nitrophenyl)methanethiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-nitrophenyl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromine, nitro, and thiol groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.10 g/mol

IUPAC Name

(4-bromo-2-nitrophenyl)methanethiol

InChI

InChI=1S/C7H6BrNO2S/c8-6-2-1-5(4-12)7(3-6)9(10)11/h1-3,12H,4H2

InChI Key

VIBKUGXPUJEQFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CS

Origin of Product

United States

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